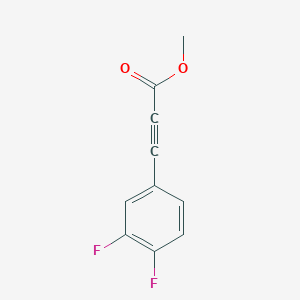

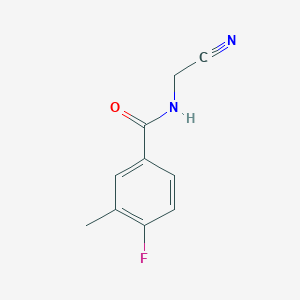

N-(cyanomethyl)-4-fluoro-3-methylbenzamide

Overview

Description

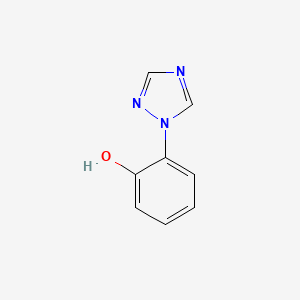

“N-(cyanomethyl)-4-fluoro-3-methylbenzamide” is a chemical compound. It is a novel systemic insecticide, and has selective activity against hemipterous pests, such as whiteflies, aphids, and thysanopterous pests . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .

Synthesis Analysis

The synthesis of cyanoacetamides, which “N-(cyanomethyl)-4-fluoro-3-methylbenzamide” is a part of, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “N-(cyanomethyl)-4-fluoro-3-methylbenzamide” is C9H6F3N3O . The molecular weight is 229.16 g/mol .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Mechanism of Action

Target of Action

Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been found to affect various biochemical processes in plants, suggesting a broad range of potential targets .

Mode of Action

Nci, a compound with a similar structure, has been shown to affect respiration, lipid metabolism, and the activities of certain enzymes in rice plants . It stimulates the glycolytic process, which supplies NADPH, and enhances the incorporation of acetate into lipids

Biochemical Pathways

For instance, NCI affects the glycolytic process and lipid metabolism in rice plants . It also influences the activities of enzymes involved in polyamine biosynthesis . These pathways could potentially be affected by N-(cyanomethyl)-4-fluoro-3-methylbenzamide as well.

Pharmacokinetics

A study on cyanomethyl vinyl ether derivatives, which share some structural similarities with n-(cyanomethyl)-4-fluoro-3-methylbenzamide, suggested favorable adme properties . This implies that N-(cyanomethyl)-4-fluoro-3-methylbenzamide could potentially have good absorption, distribution, metabolism, and excretion (ADME) properties, but more research is needed to confirm this.

Result of Action

Nci, a similar compound, has been found to stimulate certain metabolic processes in rice plants, leading to increased resistance against rice blast disease

Action Environment

It’s worth noting that similar compounds, such as flonicamid, have been found to be stable and effective in various environmental conditions . This suggests that N-(cyanomethyl)-4-fluoro-3-methylbenzamide could potentially also be stable and effective in a variety of environments.

properties

IUPAC Name |

N-(cyanomethyl)-4-fluoro-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPVFMYJWKTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-4-fluoro-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)